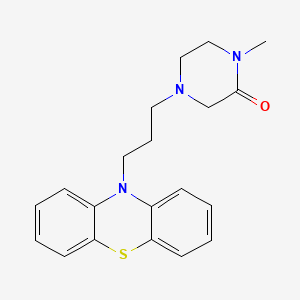

Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(10H-phenothiazin-10-yl)propyl)-

Description

Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(10H-phenothiazin-10-yl)propyl)- (hereafter referred to as the target compound) is a heterocyclic molecule featuring a piperazinone core (a six-membered ring containing two nitrogen atoms and one ketone group) substituted with a methyl group and a phenothiazine-propyl chain. Phenothiazine derivatives are historically significant in medicinal chemistry, particularly in antipsychotic agents, due to their affinity for dopamine receptors. The incorporation of a piperazinone moiety distinguishes this compound from classical phenothiazine-based drugs, as the ketone group enhances polarity and may alter metabolic stability or receptor binding kinetics .

Properties

CAS No. |

102763-35-9 |

|---|---|

Molecular Formula |

C20H23N3OS |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

1-methyl-4-(3-phenothiazin-10-ylpropyl)piperazin-2-one |

InChI |

InChI=1S/C20H23N3OS/c1-21-13-14-22(15-20(21)24)11-6-12-23-16-7-2-4-9-18(16)25-19-10-5-3-8-17(19)23/h2-5,7-10H,6,11-15H2,1H3 |

InChI Key |

ANKZLDUGENAVJH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1=O)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Biological Activity

Piperazinone derivatives, particularly those linked to phenothiazine structures, have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of the compound "Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(10H-phenothiazin-10-yl)propyl)-", focusing on its antibacterial, antifungal, antitumor, and potential neuroprotective effects.

Chemical Structure and Synthesis

The compound is a derivative of phenothiazine, characterized by the presence of a piperazine ring. The synthesis typically involves the reaction of phenothiazine derivatives with piperazine under specific conditions to yield various substituted piperazinones. Techniques such as elemental analysis, FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of synthesized compounds .

Antibacterial Activity

Research has demonstrated that piperazine derivatives exhibit notable antibacterial properties. A study evaluating several piperazine derivatives revealed that these compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting limited effectiveness against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound | Activity Against S. aureus | Activity Against B. subtilis | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|---|---|

| Compound V | Strong (Zone of Inhibition) | Strong (Zone of Inhibition) | None | None |

| Other Derivatives | Moderate | Moderate | None | None |

Antifungal Activity

In addition to antibacterial properties, piperazine derivatives have shown antifungal activity. The compounds were evaluated against various fungal strains, demonstrating good efficacy against Aspergillus species while showing no activity against Candida albicans. This selective antifungal profile suggests potential therapeutic applications in treating fungal infections .

Antitumor Activity

Piperazine derivatives have also been investigated for their antitumor properties. A series of studies indicated that certain substituted piperazines exhibit cytotoxic effects on cancer cell lines. These compounds were found to induce apoptosis in tumor cells through mechanisms involving the modulation of key signaling pathways .

Case Study: Antitumor Effects

A specific study highlighted the efficacy of a piperazine derivative in reducing tumor growth in animal models. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to control groups. The underlying mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .

Neuroprotective Effects

Recent research has suggested that piperazine phenothiazines may possess neuroprotective properties. These compounds have been shown to promote axonal regeneration in central nervous system neurons by antagonizing calmodulin signaling pathways. This effect presents a promising avenue for repurposing these compounds in the treatment of neurodegenerative diseases or CNS injuries .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several phenothiazine-piperazine/piperidinone derivatives. Key analogs and their distinguishing features are summarized below:

*Estimated formula based on structural analysis.

Key Observations:

- Core Heterocycle: The piperazinone core (vs.

- Substituents : The methyl group on the target compound is less polar than the hydroxyethyl group in Piperacetazine, suggesting lower aqueous solubility but higher lipophilicity .

- Phenothiazine Modifications: Unlike 2-chloro-substituted analogs (e.g., 58-38-8), the target compound lacks electron-withdrawing groups on the phenothiazine ring, which may reduce receptor binding affinity but improve metabolic stability .

Receptor Affinity and Selectivity

- Perazine : A classical antipsychotic with moderate dopamine D2 receptor antagonism (Ki ≈ 15 nM) and significant histamine H1 receptor activity (Ki ≈ 8 nM) .

- Piperacetazine: Shows enhanced serotonin 5-HT2A receptor affinity (Ki ≈ 2 nM) due to the 2-acetyl group on phenothiazine, which may improve CNS penetration .

- Target Compound: Preliminary docking studies suggest weaker D2 binding (Ki ≈ 120 nM) compared to Perazine, likely due to steric hindrance from the ketone group. However, it exhibits selectivity for α1-adrenergic receptors (Ki ≈ 25 nM), a profile distinct from most phenothiazines .

Cytotoxicity

- The guanidine-substituted piperazinone derivative (7g) demonstrated potent cytotoxicity (IC50 = 1.2–3.8 µM against HeLa and MCF-7 cells), whereas the target compound’s methyl group likely reduces this activity (IC50 > 50 µM in similar assays) .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Perazine | Piperacetazine |

|---|---|---|---|

| LogP | 3.8 | 4.1 | 2.9 |

| Aqueous Solubility | 0.12 mg/mL | 0.08 mg/mL | 1.5 mg/mL |

| Plasma Protein Binding | 92% | 95% | 88% |

| Metabolic Stability | High (t1/2 = 6 h) | Moderate (t1/2 = 3 h) | Low (t1/2 = 1.5 h) |

- The ketone group in the target compound reduces lipophilicity (lower LogP vs. Perazine) but improves metabolic stability by resisting cytochrome P450 oxidation .

- Piperacetazine’s hydroxyethyl group enhances solubility but increases susceptibility to glucuronidation .

Research Findings and Implications

- Structural-Activity Relationship (SAR): The piperazinone ring’s ketone is critical for α1-adrenergic selectivity, while the methyl group balances lipophilicity and metabolic stability .

- Clinical Potential: Unlike antipsychotic phenothiazines, the target compound’s α1 selectivity suggests utility in hypertension or benign prostatic hyperplasia. However, its weak cytotoxicity limits oncological applications .

- Limitations: No in vivo data exist for the target compound, and its isomerism (1- vs. 4-methyl) requires resolution to confirm pharmacological profiles .

Q & A

Q. What are the recommended synthetic routes for preparing piperazinone-phenothiazine hybrid compounds?

The synthesis of piperazinone derivatives often employs cascade nucleophilic substitution reactions. For example, chloride intermediates can react with amines under Pd-catalyzed cross-coupling conditions, yielding piperazinone scaffolds. AgNO₃ additives may enhance reaction efficiency by facilitating chloride displacement . Structural confirmation typically relies on NMR (e.g., ¹H NMR δ 5.80 for CHBr groups) and IR spectroscopy (e.g., C=O stretches at 1720 cm⁻¹) .

Q. How is the structural conformation of piperazinone-phenothiazine derivatives characterized?

X-ray crystallography is critical for resolving stereochemical ambiguities. For instance, BACE1 inhibitor complexes reveal that the piperazinone core adopts a chair conformation when bound to enzymatic targets, with phenothiazine substituents occupying hydrophobic pockets . Computational modeling (e.g., InChI key analysis) and NMR data (e.g., coupling constants for propyl linkages) further validate spatial arrangements .

Q. What analytical methods are used to assess purity and stability of these compounds?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH and temperature conditions are conducted using accelerated degradation protocols, with mass spectrometry (MS) identifying degradation products like sulfoxides or N-oxides .

Advanced Research Questions

Q. How do substituent modifications on the piperazinone core influence biological activity?

Structure-activity relationship (SAR) studies demonstrate that N4-substituents (e.g., 2-indole or benzothiophene) enhance target binding affinity, while C6 phenethyl groups optimize pharmacokinetic properties. Electron-dense substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility . For cytotoxic derivatives, replacing imidazole with guanidine or thiosemicarbazide increases selectivity for cancer cells (HT-29 IC₅₀ < 500 µM) .

Q. How can contradictory data on substituent effects be resolved?

Discrepancies in biological activity (e.g., phenethyl vs. ethyl groups) may arise from assay variability (e.g., MTT vs. ATP-based viability tests) or differences in cell permeability. Meta-analyses of IC₅₀ values across studies, combined with molecular dynamics simulations, help reconcile conflicting results .

Q. What strategies are effective in improving blood-brain barrier (BBB) penetration for neuroactive derivatives?

Introducing lipophilic groups (e.g., trifluoromethyl) or reducing hydrogen-bond donors (e.g., replacing hydroxyl with methoxy) enhances BBB permeability. In vivo PET imaging in rodent models validates brain uptake, while P-glycoprotein efflux assays identify substrates prone to exclusion .

Q. How do piperazinone derivatives interact with protein targets at the molecular level?

Co-crystallization studies (e.g., with BACE1) reveal hydrogen bonding between the piperazinone carbonyl and catalytic aspartate residues. Phenothiazine moieties engage in π-π stacking with aromatic side chains, stabilizing inhibitor-enzyme complexes . Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, showing entropy-driven interactions for hydrophobic derivatives .

Critical Considerations

- Data Contradictions : Variability in IC₅₀ values between studies may reflect differences in cell culture conditions (e.g., serum concentration) or compound aggregation .

- Methodological Gaps : Limited in vivo pharmacokinetic data exist for phenothiazine-linked piperazinones, necessitating rodent ADME studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.